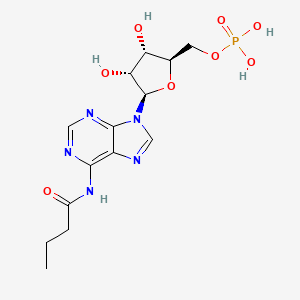
N-Butanoyladenosine 5'-(dihydrogen phosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound ((2R,3S,4R,5R)-5-(6-Butyramido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule It is characterized by its unique structure, which includes a purine base, a butyramido group, and a dihydroxytetrahydrofuran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-Butyramido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves multiple steps. The process typically begins with the preparation of the purine base, followed by the introduction of the butyramido group. The dihydroxytetrahydrofuran ring is then formed through a series of cyclization reactions. The final step involves the phosphorylation of the hydroxyl groups to yield the dihydrogen phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process is optimized to minimize the formation of by-products and to ensure the scalability of the production method.
化学反应分析
Types of Reactions
((2R,3S,4R,5R)-5-(6-Butyramido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
((2R,3S,4R,5R)-5-(6-Butyramido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism by which ((2R,3S,4R,5R)-5-(6-Butyramido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, influencing DNA and RNA synthesis. The butyramido group may interact with proteins, affecting their function and stability. The dihydroxytetrahydrofuran ring can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
Adenosine triphosphate (ATP): Similar in structure due to the presence of a purine base and phosphate groups.
Nicotinamide adenine dinucleotide (NAD): Contains a purine base and is involved in redox reactions.
Cyclic adenosine monophosphate (cAMP): A derivative of ATP with a cyclic phosphate group.
Uniqueness
((2R,3S,4R,5R)-5-(6-Butyramido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
35892-79-6 |
|---|---|
分子式 |
C14H20N5O8P |
分子量 |
417.31 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-[6-(butanoylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H20N5O8P/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-11(22)10(21)7(27-14)4-26-28(23,24)25/h5-7,10-11,14,21-22H,2-4H2,1H3,(H2,23,24,25)(H,15,16,18,20)/t7-,10-,11-,14-/m1/s1 |
InChI 键 |
XGJIHEKDLIOUQL-FRJWGUMJSA-N |
手性 SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
规范 SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5'-Bromo-[2,2'-biselenophene]-5-carbaldehyde](/img/structure/B15217403.png)
![4-Bromo-6-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15217409.png)
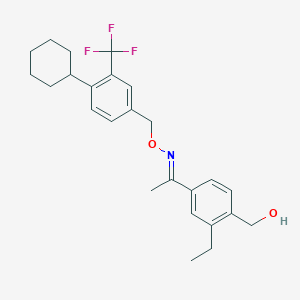
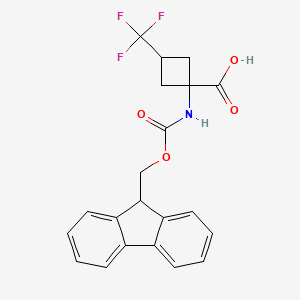
![4-[(2,4-Dichlorophenyl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15217428.png)
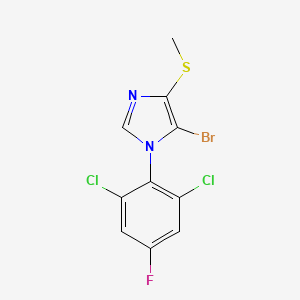
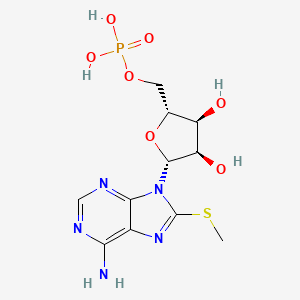
![2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B15217456.png)
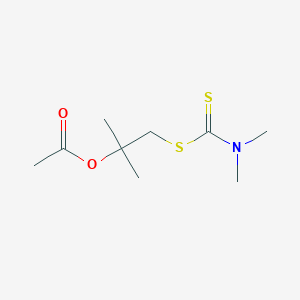
![2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15217472.png)
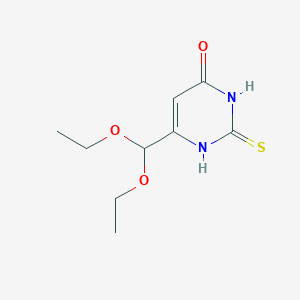
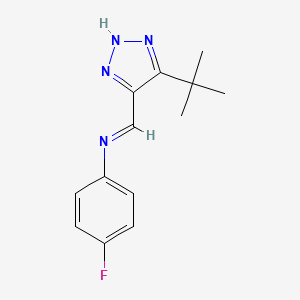
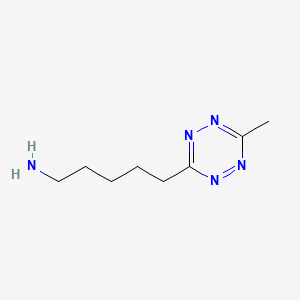
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B15217502.png)
